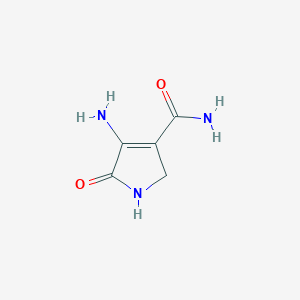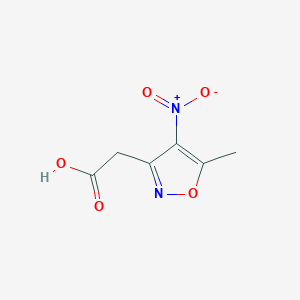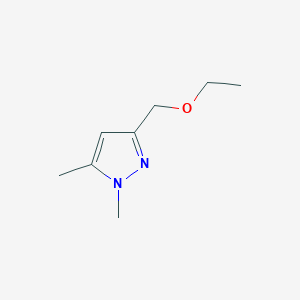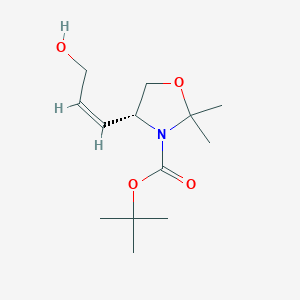
(R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes an oxazolidine ring, a hydroxyprop-1-en-1-yl group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the hydroxyprop-1-en-1-yl group and the tert-butyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to a single bond.
Substitution: The tert-butyl ester can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the double bond would yield a saturated alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and interactions. Its reactive groups make it suitable for labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of drugs with specific biological activities.
Industry
In industry, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Wirkmechanismus
The mechanism of action of (R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyprop-1-en-1-yl group can form hydrogen bonds with enzymes or receptors, while the oxazolidine ring can participate in ring-opening reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- 3-hydroxy-4-pyranones and related compounds
Uniqueness
What sets (R,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate apart from similar compounds is its unique combination of functional groups. The presence of both the oxazolidine ring and the hydroxyprop-1-en-1-yl group provides a versatile platform for chemical modifications, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H23NO4 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
tert-butyl (4R)-4-[(Z)-3-hydroxyprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-10(7-6-8-15)9-17-13(14,4)5/h6-7,10,15H,8-9H2,1-5H3/b7-6-/t10-/m1/s1 |
InChI-Schlüssel |
MHPFUJZWFSKTBF-JYESYGNLSA-N |
Isomerische SMILES |
CC1(N([C@@H](CO1)/C=C\CO)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(N(C(CO1)C=CCO)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


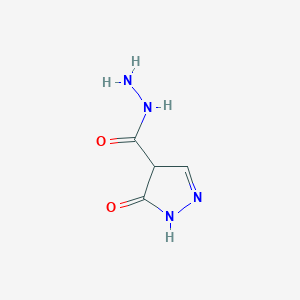
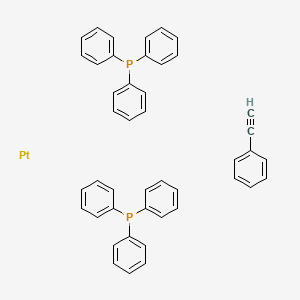
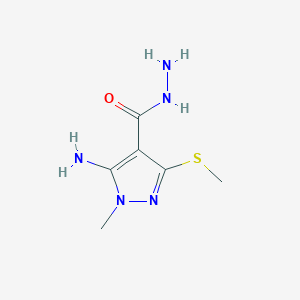
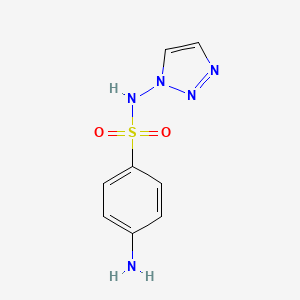
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
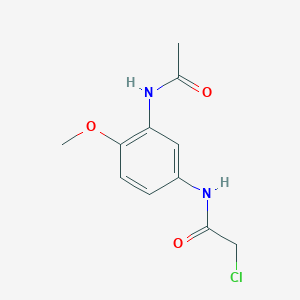
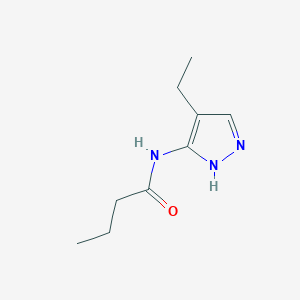

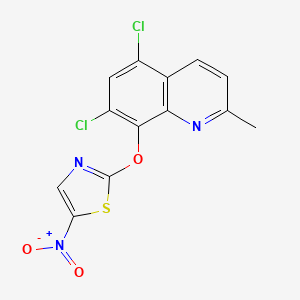
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
